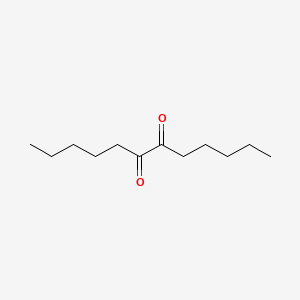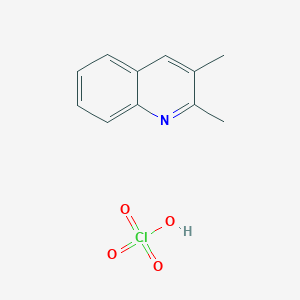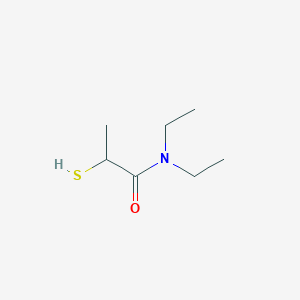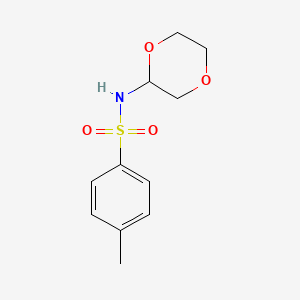![molecular formula C14H9Cl2N5 B14717206 [(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile CAS No. 7071-45-6](/img/structure/B14717206.png)
[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile is a complex organic compound characterized by its unique structure, which includes both diazenyl and hydrazinylidene functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile typically involves the reaction of 4-chlorobenzene diazonium chloride with 4-chlorophenylhydrazine in the presence of a suitable base. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems to control temperature, pH, and reactant concentrations can optimize the production process, making it more efficient and scalable.
化学反应分析
Types of Reactions
[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and azo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso and azo derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
科学研究应用
[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of [(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile involves its interaction with molecular targets through its diazenyl and hydrazinylidene groups. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- [(E)-(4-Chlorophenyl)diazenyl][2-(4-methylphenyl)hydrazinylidene]acetonitrile
- [(E)-(4-Chlorophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]acetonitrile
Uniqueness
[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile is unique due to the presence of two chlorophenyl groups, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and make it more suitable for specific applications compared to similar compounds.
属性
CAS 编号 |
7071-45-6 |
|---|---|
分子式 |
C14H9Cl2N5 |
分子量 |
318.2 g/mol |
IUPAC 名称 |
N'-(4-chloroanilino)-N-(4-chlorophenyl)imino-1-cyanomethanimidamide |
InChI |
InChI=1S/C14H9Cl2N5/c15-10-1-5-12(6-2-10)18-20-14(9-17)21-19-13-7-3-11(16)4-8-13/h1-8,18H |
InChI 键 |
UPPPBOXTFNOJGH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NN=C(C#N)N=NC2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




phosphanium bromide](/img/structure/B14717137.png)


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)





![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-1,2,4-triazol-4-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14717190.png)
![1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane](/img/structure/B14717192.png)

